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molecular formula C10H23NO2 B8348981 N-t-butyl-bis-(2-hydroxypropyl)amine

N-t-butyl-bis-(2-hydroxypropyl)amine

Cat. No. B8348981
M. Wt: 189.30 g/mol
InChI Key: PCRSGENJQANRNB-UHFFFAOYSA-N
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Patent
US04725636

Procedure details

4-methyl-4-azaheptane-2,6-diol; 3-ethyl-3-azapentane-1,5-diol; 2-ethyl-2-dimethylamino methyl-propane-1,3-diol; 4-tertiary-pentyl-4-azaheptane-2,6-diol; 3-cyclohexyl-3-azapentane-1,5-diol, 3-tert-butylmethyl-3-azapentandiol-1,5, 3-tert.-pentyl-3-aza-pentandiol-1,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-tertiary-pentyl-4-azaheptane-2,6-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-tert-butylmethyl-3-azapentandiol 1,5, 3-tert.-pentyl-3-aza-pentandiol-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(CC(O)C)CC(O)C.C(N(CCO)CCO)C.C(C(CN(C)C)(CO)CO)C.[C:31]([N:36]([CH2:41][CH:42]([OH:44])[CH3:43])[CH2:37][CH:38]([OH:40])[CH3:39])([CH2:34]C)([CH3:33])[CH3:32].C1(N(CCO)CCO)CCCCC1>>[C:31]([N:36]([CH2:37][CH:38]([OH:40])[CH3:39])[CH2:41][CH:42]([OH:44])[CH3:43])([CH3:33])([CH3:34])[CH3:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC(C)O)CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCO)CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)(CO)CN(C)C
Step Four
Name
4-tertiary-pentyl-4-azaheptane-2,6-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC)N(CC(C)O)CC(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N(CCO)CCO
Step Six
Name
3-tert-butylmethyl-3-azapentandiol 1,5, 3-tert.-pentyl-3-aza-pentandiol-1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N(CC(C)O)CC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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